

Unveiling the Dichotomy: A Technical Guide to the Bifunctional Properties of 2-Anilinoethanol

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Compound of Interest

Compound Name: 2-Anilinoethanol

Cat. No.: B049455

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Abstract

2-Anilinoethanol, a versatile organic compound, possesses a unique bifunctional nature stemming from the presence of both a secondary amine and a primary alcohol moiety within its structure. This duality imparts a rich and varied chemical reactivity, positioning it as a critical intermediate and building block in a multitude of applications, particularly within the pharmaceutical, dye, and polymer industries. This in-depth technical guide explores the core bifunctional properties of **2-anilinoethanol**, presenting key quantitative data, detailed experimental protocols for its synthesis and derivatization, and visual representations of its role in synthetic pathways and its potential relevance to biological signaling cascades.

Core Properties of 2-Anilinoethanol

2-Anilinoethanol (also known as N-(2-hydroxyethyl)aniline) is a colorless to pale yellow viscous liquid.^[1] Its bifunctionality, characterized by the nucleophilic amine and the reactive hydroxyl group, allows it to participate in a wide array of chemical transformations.

Physicochemical Data

The fundamental physical and chemical properties of **2-anilinoethanol** are summarized in the table below, providing a baseline for its handling, application, and analysis.

Property	Value	References
Molecular Formula	C ₈ H ₁₁ NO	[2][3][4][5]
Molecular Weight	137.18 g/mol	[2][3][4][5]
Appearance	Clear yellow to brown liquid	[3]
Melting Point	-30 °C	[4]
Boiling Point	150-152 °C at 10 mm Hg	[3][4]
Density	1.094 g/mL at 25 °C	[6]
Water Solubility	53 g/L (20 °C)	[4]
Refractive Index (n _{20/D})	1.578	[3]
Flash Point	>230 °F (>110 °C)	[4]
pKa	14.39 ± 0.10 (Predicted)	

Synthesis and Reactivity: The Bifunctional Advantage

The dual functional groups of **2-anilinoethanol** are the cornerstone of its synthetic utility. The amine group can undergo N-alkylation, N-acylation, and diazotization, while the hydroxyl group can be subjected to O-alkylation, O-acylation, and oxidation. This allows for the stepwise or simultaneous modification of the molecule to generate a diverse range of derivatives.

Experimental Protocol: Synthesis of 2-Anilinoethanol via Nucleophilic Substitution

A common laboratory-scale synthesis of **2-anilinoethanol** involves the reaction of aniline with ethylene oxide.[7]

Materials:

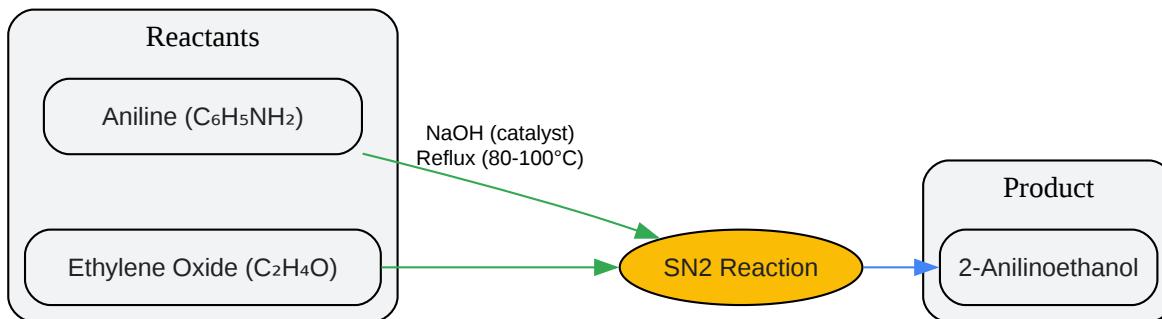
- Aniline
- Ethylene oxide

- Aqueous or alcoholic sodium hydroxide (NaOH) solution (catalyst)
- Ethyl acetate
- Anhydrous sodium sulfate (Na₂SO₄)
- Round-bottom flask
- Reflux condenser
- Separatory funnel
- Rotary evaporator
- Chromatography column (for purification)

Procedure:

- In a round-bottom flask equipped with a reflux condenser, combine aniline and ethylene oxide in a 1:1 molar ratio.
- Add a catalytic amount of aqueous or alcoholic NaOH solution.
- Heat the reaction mixture to reflux at 80–100°C for 4–6 hours.
- After the reaction is complete, cool the mixture to room temperature.
- Perform a liquid-liquid extraction with ethyl acetate.
- Wash the organic layer with brine, dry over anhydrous Na₂SO₄, and filter.
- Concentrate the crude product using a rotary evaporator.
- Purify the resulting **2-anilinoethanol** via column chromatography to achieve a high purity product.

This reaction proceeds via an SN₂ mechanism where the aniline acts as the nucleophile, attacking the electrophilic carbon of the ethylene oxide ring.



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Synthetic pathway for **2-anilinoethanol**.

Experimental Protocol: N-Acylation with Chloroacetyl Chloride

The amine functionality of **2-anilinoethanol** can be readily acylated. This reaction is a key step in the synthesis of various pharmaceutical intermediates.

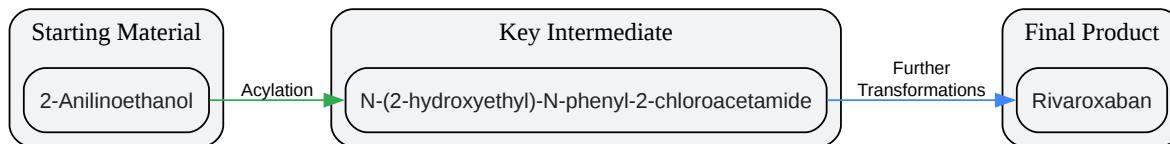
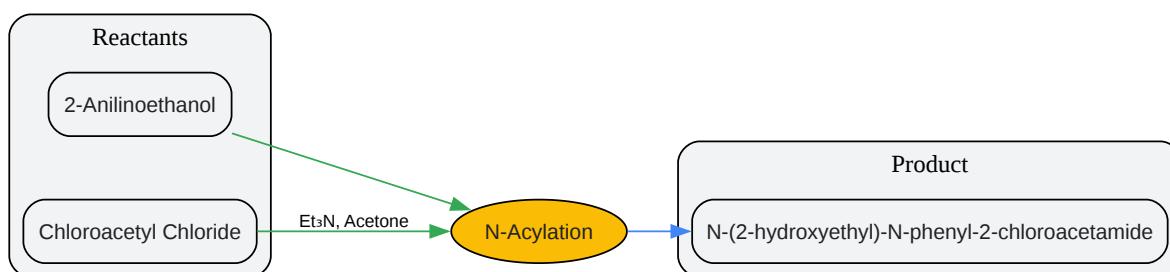
Materials:

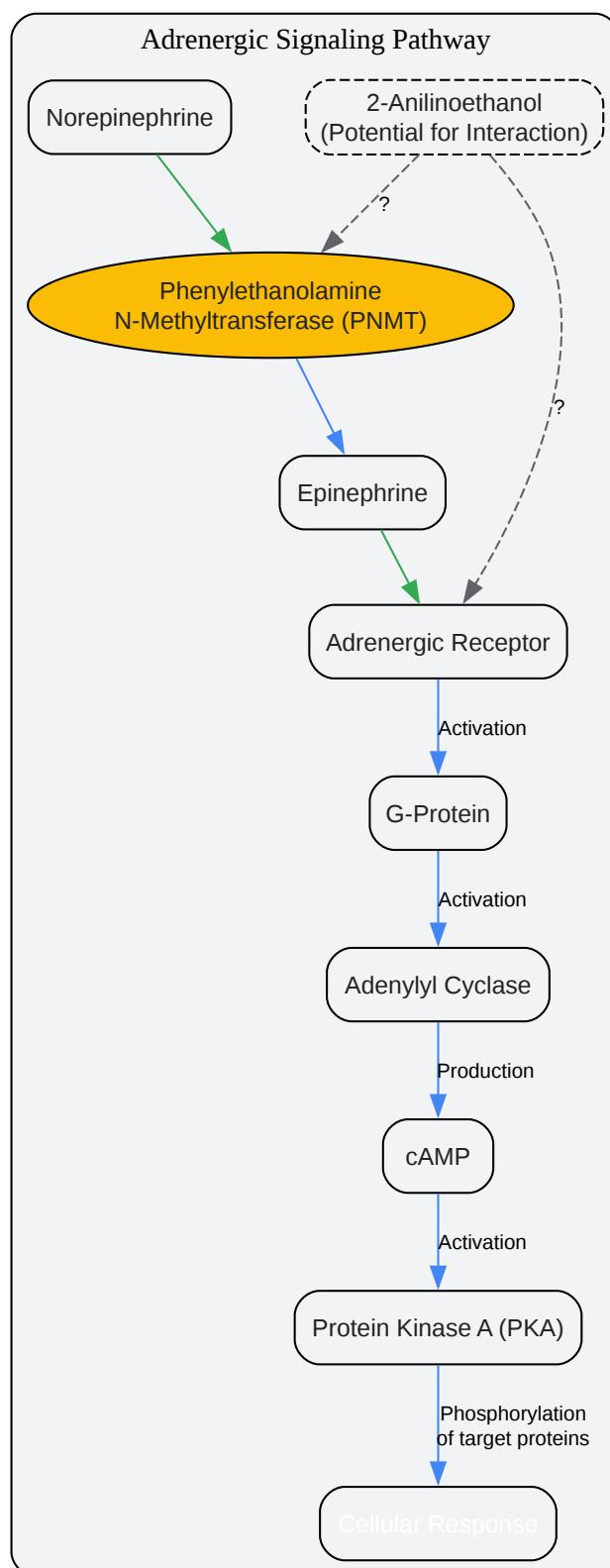
- **2-Anilinoethanol**
- Chloroacetyl chloride
- Triethylamine (Et_3N) or another suitable base
- Anhydrous acetone or another inert solvent
- Stirring apparatus
- Ice bath

Procedure:

- Dissolve **2-anilinoethanol** in anhydrous acetone in a flask placed in an ice bath.

- Add triethylamine to the solution to act as a base and scavenger for the HCl byproduct.
- Slowly add chloroacetyl chloride dropwise to the stirred solution while maintaining a low temperature.
- After the addition is complete, allow the reaction to proceed at room temperature overnight with continuous stirring.
- Monitor the reaction progress using thin-layer chromatography (TLC).
- Upon completion, the reaction mixture can be worked up by filtering the triethylamine hydrochloride salt and evaporating the solvent. The crude product can then be purified by recrystallization or chromatography.





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